molecular formula C22H16ClFN4O2S B2854713 2-({3-benzyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(4-chloro-2-fluorophenyl)acetamide CAS No. 902910-58-1

2-({3-benzyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(4-chloro-2-fluorophenyl)acetamide

Cat. No.: B2854713
CAS No.: 902910-58-1
M. Wt: 454.9
InChI Key: QZOSBHXFAAXIRH-UHFFFAOYSA-N
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Description

This compound is a pyrido[2,3-d]pyrimidin-4-one derivative featuring a benzyl group at position 3, a sulfanyl-acetamide side chain at position 2, and a 4-chloro-2-fluorophenyl substituent on the acetamide nitrogen. The sulfanyl linker and halogen substituents likely influence its electronic properties, solubility, and target binding affinity .

Properties

IUPAC Name

2-(3-benzyl-4-oxopyrido[2,3-d]pyrimidin-2-yl)sulfanyl-N-(4-chloro-2-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClFN4O2S/c23-15-8-9-18(17(24)11-15)26-19(29)13-31-22-27-20-16(7-4-10-25-20)21(30)28(22)12-14-5-2-1-3-6-14/h1-11H,12-13H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZOSBHXFAAXIRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C3=C(N=CC=C3)N=C2SCC(=O)NC4=C(C=C(C=C4)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClFN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-({3-benzyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(4-chloro-2-fluorophenyl)acetamide typically involves multiple steps. The final step involves the thiolation of the compound and the attachment of the N-(4-chloro-2-fluorophenyl)acetamide moiety . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the nitro group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated phenyl ring, to introduce different substituents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols.

Mechanism of Action

The mechanism of action of 2-({3-benzyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(4-chloro-2-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, such as eIF4e, which plays a role in protein synthesis and cell proliferation . By inhibiting these enzymes, the compound can exert its therapeutic effects, such as reducing inflammation and inhibiting cancer cell growth .

Comparison with Similar Compounds

Pyrido[2,3-d]pyrimidin-4-one Derivatives

  • Compound A: 2-{[3-(4-Fluorobenzyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide () Substituents: 4-Fluorobenzyl (vs. benzyl in the target compound), 2-fluorophenyl (vs. 4-chloro-2-fluorophenyl). Impact: The 4-fluoro substitution on the benzyl group may enhance metabolic stability compared to the unsubstituted benzyl group in the target compound. Molecular Weight: Calculated as 453.47 g/mol (C23H17F2N5O2S).

Pyrazolo[3,4-d]pyrimidin-4-one Derivatives

  • Compound B: 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide () Core Structure: Pyrazolo-pyrimidine fused with a chromenone ring. The molecular weight (589.1 g/mol) is significantly higher than the target compound, which may reduce bioavailability .

Benzothieno[2,3-d]pyrimidin-4-one Derivatives

  • Compound C: 2-{[3-(4-Chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[4-(diethylamino)phenyl]acetamide () Core Structure: Benzothieno-pyrimidine with a hexahydro ring system. Impact: The sulfur atom in the thieno ring increases lipophilicity (LogP ~3.8 estimated) compared to the pyrido-pyrimidine core (LogP ~2.9). The diethylamino group enhances water solubility but may reduce blood-brain barrier penetration .

Substituent Effects

Property Target Compound Compound A () Compound C ()
Aromatic Substituents 4-Chloro-2-fluorophenyl, benzyl 2-fluorophenyl, 4-fluorobenzyl 4-chlorophenyl, diethylaminophenyl
Molecular Weight ~468.90 g/mol ~453.47 g/mol ~538.04 g/mol
Halogenation Cl, F F only Cl
Solubility Moderate (due to sulfanyl linker) Moderate to high (fluorine enhances polarity) High (diethylamino group)
Therapeutic Potential Kinase inhibition, antimicrobial Kinase inhibition Anticancer (DNA intercalation inferred)

Electronic and Steric Considerations

  • Fluorine vs. In Compound A, dual fluorine atoms may enhance metabolic stability but reduce hydrophobic interactions .
  • Benzyl vs. Fluorobenzyl : The unsubstituted benzyl group in the target compound may allow greater conformational flexibility compared to Compound A’s 4-fluorobenzyl, which could rigidify the structure .

Biological Activity

The compound 2-({3-benzyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(4-chloro-2-fluorophenyl)acetamide is a member of the pyrido[2,3-d]pyrimidine class, which is recognized for its diverse biological activities and therapeutic potential. This article delves into the biological activity of this compound, examining its mechanisms of action, therapeutic implications, and relevant research findings.

Structural Characteristics

The compound features a complex structure that includes:

  • A pyrido[2,3-d]pyrimidine core
  • A benzyl group
  • An acetanilide moiety with a chloro-fluorophenyl substituent

These structural components contribute to its unique chemical properties and biological interactions.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Enzyme Inhibition : It has been shown to inhibit various enzymes involved in critical biological pathways, including cyclooxygenases (COX) and cholinesterases (AChE and BChE) .
  • Antioxidant Activity : The compound displays potential antioxidant properties, which can mitigate oxidative stress in biological systems .
  • Receptor Modulation : Its structural features allow it to interact with specific receptors, influencing signaling pathways related to inflammation and cancer .

Anticancer Potential

Studies have highlighted the anticancer activity of this compound. It was identified through screening assays targeting multicellular spheroids, indicating its potential effectiveness against various cancer cell lines . The compound's ability to inhibit tumor growth is attributed to its interaction with molecular targets involved in cell proliferation and apoptosis.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary assessments showed significant inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting its utility in treating bacterial infections .

Case Studies

  • Inhibitory Effects on COX Enzymes : In a study assessing the inhibitory potential against COX enzymes, derivatives similar to this compound demonstrated significant inhibition with IC50 values indicating effective suppression of prostaglandin E2 production .
  • Cholinesterase Inhibition : The compound exhibited moderate activity against cholinesterases with IC50 values comparable to known inhibitors. This suggests a potential application in treating neurodegenerative diseases where cholinesterase inhibition is beneficial .

Data Tables

Biological ActivityTargetIC50 Value (µM)Reference
COX InhibitionCOX-110.4
COX InhibitionCOX-25.4
Cholinesterase InhibitionAChE19.2
Cholinesterase InhibitionBChE13.2
Antimicrobial ActivityE. coliMIC < 50

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